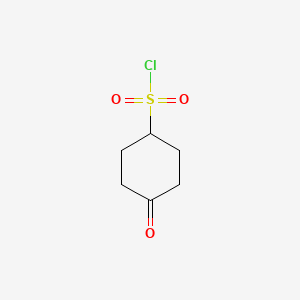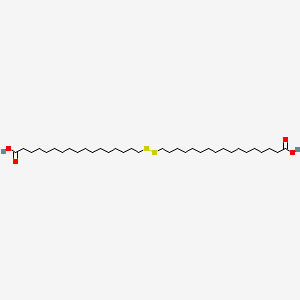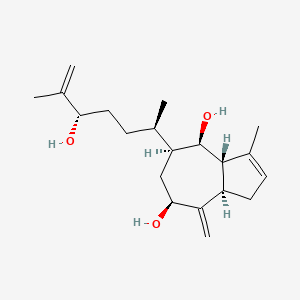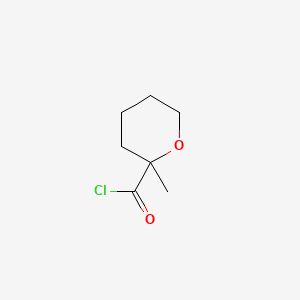
4-Oxocyclohexane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxocyclohexane-1-sulfonyl Chloride is a chemical compound with the CAS Number: 1262409-43-7 . It has a molecular weight of 196.65 and its linear formula is C6H9ClO3S . It appears as a white to yellow solid, or colorless to yellow liquid .
Molecular Structure Analysis
The molecular structure of 4-Oxocyclohexane-1-sulfonyl Chloride is represented by the linear formula C6H9ClO3S . The compound has a molecular weight of 196.65 .Wissenschaftliche Forschungsanwendungen
Trifluoromethylation and Chlorination
4-Oxocyclohexane-1-sulfonyl chloride has been utilized in the formation of various chemical bonds. In particular, trifluoromethanesulfonyl chloride, a compound related to 4-Oxocyclohexane-1-sulfonyl chloride, has been used extensively in the formation of C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. This compound reacts under reductive conditions and has a unique role in electrophilic chlorination, which has been exploited significantly in enantioselective chlorination processes (Chachignon, Guyon, & Cahard, 2017).
Anticancer Applications
4-Oxocyclohexane-1-sulfonyl chloride derivatives, such as Mafosfamide, have shown promise in cancer treatment. Mafosfamide, a cyclophosphamide analog, has demonstrated positive effects on various cancer cells, leading to its advancement into clinical trials. Its use for patients with neoplastic meningitis due to leukemia, lymphoma, and solid tumors indicated good tolerability and efficacy, making it an attractive agent for regional cancer therapy (Mazur, Opydo-Chanek, Stojak, & Wojcieszek, 2012).
Environmental Degradation Studies
The compound's relation to polyfluoroalkyl chemicals, which include potential perfluoroalkyl acid (PFAA) precursors, has made it a subject of environmental degradation studies. The environmental fate, effects of these precursors, and their links to PFSAs and PFCAs have been extensively reviewed, offering insight into microbial degradation pathways, half-lives of precursors, and defluorination potential (Liu & Avendaño, 2013).
Medicinal Chemistry
The compound, often associated with sulfonamides, plays a significant role in medicinal chemistry due to its important biological properties like antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. The synthesis of sulfonamides is straightforward and offers a diversity of derivatives, showcasing the importance of the sulfonamide subunit in the planning and development of bioactive substances, especially with potential antitumor properties (Azevedo-Barbosa, Dias, Franco, Hawkes, & Carvalho, 2020).
Eigenschaften
IUPAC Name |
4-oxocyclohexane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3S/c7-11(9,10)6-3-1-5(8)2-4-6/h6H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOOLKIYFVIJNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717343 |
Source


|
| Record name | 4-Oxocyclohexane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxocyclohexane-1-sulfonyl chloride | |
CAS RN |
1262409-43-7 |
Source


|
| Record name | 4-Oxocyclohexane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-oxocyclohexane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Furo[2,3-b]furan-2(3H)-one, 5-ethoxytetrahydro-3,3a-dimethyl-, (3alpha,3aba,5ba,6aba)- (9CI)](/img/no-structure.png)
![2-Methyl-6,8-dihydro-7H-imidazo[4,5-e][1,3]benzothiazol-7-one](/img/structure/B570826.png)





![(2S)-4-[(E)-2-[2-carboxy-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxy-2,3-dihydroindol-1-yl]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B570839.png)
